Naphthol AS-D

Vue d'ensemble

Description

Naphthol AS-D is an organic compound with the molecular formula C18H15NO2 and a molecular weight of 277.3172 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is also referred to by several other names, such as Acco Naf-Sol AS-D, Acco this compound, and Amanil this compound .

Applications De Recherche Scientifique

Chemical Properties and Characteristics

Naphthol AS-D chloroacetate is a synthetic compound characterized by the following properties:

- Chemical Formula : C₁₈H₁₅ClN₂O₃

- Molecular Weight : 335.25 g/mol

- Solubility : Soluble in acetone (50 mg/mL)

- Quality Level : ≥98% (TLC)

- Storage Conditions : Recommended storage at -20°C

These properties make this compound suitable for various laboratory applications, particularly as a substrate for enzyme assays.

Histochemistry

This compound is predominantly used as a substrate in histochemical staining techniques to identify esterase activity in tissues. Its application spans across various biological samples including:

- Kidney Tissues : Used to assess renal pathology by detecting esterase activity in paraffin-embedded kidney sections .

- Endometrial Tissues : Employed in studies of reproductive health to evaluate inflammatory responses through the detection of polymorphonuclear leukocytes (PMNs) using esterase staining .

- Neutrophils : this compound is utilized to visualize neutrophil infiltration in tissue samples, aiding in the understanding of immune responses during inflammation .

Clinical Diagnostics

The compound has been integrated into diagnostic kits for clinical laboratories to assess various conditions, including:

- Subclinical Endometritis : A study demonstrated the effectiveness of this compound in diagnosing subclinical endometritis through automated image analysis systems .

- Acute Myeloid Leukemia : Research highlighted its role in identifying leukemic cells by detecting esterase activity, which is crucial for diagnosis and treatment planning .

Case Study 1: Detection of Esterase Activity in Renal Biopsies

In a study involving renal biopsies, this compound was used to stain sections to evaluate the presence of inflammatory cells. The results indicated a significant correlation between esterase positivity and the degree of inflammation observed histologically. This application underscores the importance of this compound in renal pathology diagnostics.

| Sample Type | Esterase Activity Detected | Significance |

|---|---|---|

| Kidney Tissue | High | Indicates inflammation |

| Control Tissue | Low | Normal physiological state |

Case Study 2: Evaluating Neutrophil Infiltration

A research project focused on assessing neutrophil infiltration in intestinal tissues utilized this compound staining. The findings revealed that areas with high neutrophil counts corresponded with elevated esterase activity, suggesting an active inflammatory process.

| Tissue Type | Neutrophil Count (cells/HPF) | Esterase Activity Level |

|---|---|---|

| Intestinal | 150 | High |

| Healthy Control | 10 | Low |

Mécanisme D'action

Target of Action

Naphthol AS-D primarily targets This compound chloroacetate esterase (NAS-DCE) . NAS-DCE is an enzyme that plays a significant role in various biological processes, including the separation of different granulocytes, which is crucial for blood analysis .

Mode of Action

This compound interacts with NAS-DCE in a way that allows for the separation of different granulocytes . This interaction is regulated by NAS-DCE and pH, leading to changes in the enzyme-substrate complex .

Biochemical Pathways

It is known that this compound plays a role in the enzymatic hydrolysis of ester linkages, liberating free naphthol compounds . These compounds then couple with diazonium salt, forming highly colored deposits at sites of enzyme activity .

Pharmacokinetics

They tend to accumulate in lipid-rich tissues and have an elimination half-life of 2-3 hours . Metabolism occurs in the liver through oxidation and conjugation, followed by excretion in urine and bile .

Result of Action

The result of this compound’s action is the formation of highly colored deposits at sites of enzyme activity . This is due to the enzymatic hydrolysis of ester linkages, which liberates free naphthol compounds that couple with diazonium salt .

Action Environment

The action of this compound is influenced by environmental factors such as pH . The interaction between this compound and NAS-DCE, and the resulting ESIPT process, can be logically regulated by NAS-DCE and pH . This means that the efficacy and stability of this compound can vary depending on the pH of the environment in which it is used .

Analyse Biochimique

Biochemical Properties

Naphthol AS-D has been used to study non-specific esterases in plant cells . The reagents routinely employed in the histochemical detection of nonspecific esterases, namely this compound acetate and Fast Red Violet LB salt, have been used to study these enzymes biochemically with spectrophotometric procedures .

Cellular Effects

The cellular effects of this compound are primarily observed in its interactions with various enzymes. For instance, it has been found that this compound chloroacetate esterase (NAS-DCE) and pH can be used to separate different granulocytes, which is of great significance for the analysis of blood .

Molecular Mechanism

It is known that it interacts with enzymes such as esterases in biochemical reactions

Méthodes De Préparation

The synthesis of Naphthol AS-D involves several steps. One common method includes the reaction of 2-naphthoic acid with 2-methylaniline in the presence of a dehydrating agent. The reaction is typically carried out under reflux conditions in an organic solvent such as xylene . The product is then purified by recrystallization from xylene, resulting in yellow-green fluorescent solutions at pH 8.2-9.5 .

Analyse Des Réactions Chimiques

Naphthol AS-D undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic ring.

Common reagents and conditions used in these reactions include organic solvents like ethanol and acetone, and the major products formed depend on the specific reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

Naphthol AS-D can be compared with other similar compounds such as:

3-Hydroxy-N-(2-methoxyphenyl)-2-naphthalenecarboxamide: This compound has a similar structure but with a methoxy group instead of a methyl group.

2-Naphthalenecarboxamide, 3-hydroxy-N-1-naphthalenyl-: This compound has a naphthalenyl group instead of a methylphenyl group.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activities .

Activité Biologique

Naphthol AS-D, specifically its chloroacetate form, is a compound widely utilized in biochemical research for its role as a substrate in histochemical staining techniques. Its primary application is in the detection of esterase activity in various cell types, particularly leukocytes. This article delves into the biological activities associated with this compound, focusing on its enzymatic functions, antioxidant properties, and implications in clinical research.

Enzymatic Activity

This compound chloroacetate serves as a substrate for the enzyme chloroacetate esterase (ChAE), which is crucial for identifying and quantifying esterase activity in cells. The enzyme is predominantly found in granulocytes and mast cells, where it plays a significant role in various physiological processes.

Key Findings:

- Histochemical Detection : ChAE activity can be histochemically visualized using this compound chloroacetate as a substrate, allowing researchers to study the distribution and activity of this enzyme in tissues .

- Cellular Localization : Studies have shown that ChAE is highly active in neutrophilic leukocytes and is also present in mast cell granules, suggesting its involvement in immune responses .

Antioxidant Properties

Recent studies have explored the antioxidant potential of derivatives of naphthol compounds, including this compound. These compounds have demonstrated significant free radical scavenging capabilities.

Research Data:

- Antioxidant Activity : In vitro assays have indicated that certain naphthol derivatives exhibit strong antioxidant properties, with effective inhibition of free radicals measured through methods such as DPPH• and ABTS•+ scavenging assays .

- Comparative Efficacy : The antioxidant activity of this compound derivatives was compared to standard antioxidants, revealing promising results that suggest potential applications in preventing oxidative stress-related diseases .

Clinical Implications

The biological activities of this compound extend into clinical research, particularly concerning its role in neurodegenerative diseases. The inhibition of acetylcholinesterase (AChE) by naphthol derivatives has garnered attention due to its implications for conditions like Alzheimer's disease.

Case Studies:

- AChE Inhibition : Inhibition studies revealed that some naphthol derivatives possess potent AChE inhibitory activity, with Ki values indicating high efficacy. For instance, certain compounds showed Ki values ranging from 0.096 ± 0.01 to 0.177 ± 0.02 µM for AChE inhibition .

- Potential Therapeutic Applications : Given the link between AChE activity and neurodegenerative disorders, these findings suggest that this compound derivatives could be explored further as therapeutic agents for cognitive decline .

Summary of Research Findings

The biological activity of this compound encompasses various aspects of enzymatic function and antioxidant capability. The following table summarizes key research findings related to its biological activities:

| Activity | Measurement Method | Findings |

|---|---|---|

| ChAE Activity | Histochemical Staining | Detected in neutrophils and mast cells |

| Antioxidant Activity | DPPH• and ABTS•+ Scavenging | Significant scavenging potential observed |

| AChE Inhibition | Enzyme Inhibition Assay | Ki values ranged from 0.096 to 0.177 µM |

Propriétés

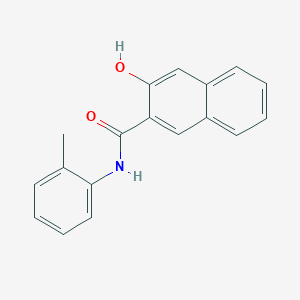

IUPAC Name |

3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-12-6-2-5-9-16(12)19-18(21)15-10-13-7-3-4-8-14(13)11-17(15)20/h2-11,20H,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLAHUMENIHUGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059653 | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135-61-5 | |

| Record name | 3-Hydroxy-N-(2-methylphenyl)-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 37520 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthol AS-D | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2'-methyl-2-naphthanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Naphthol AS-D in dye chemistry?

A1: this compound serves as a crucial coupling component in the synthesis of azo dyes, specifically red pigments. These pigments find applications in various industries, including textiles, paints, and inks. [, , ]

Q2: Can you describe a method for synthesizing this compound pigments?

A2: One method involves the azo-coupling reaction of an aromatic diazonium salt with this compound in an aqueous system. This method utilizes sulfosuccinic acid surfactants and aims to reduce environmental pollution compared to traditional methods with high COD wastewater production. [] Another method utilizes reversed phase transfer catalysis (RPTC). []

Q3: How does the structure of the diazonium salt impact the properties of the resulting pigment?

A3: Studies have shown that pigments synthesized with Naphthol AS-E and Naphthol AS tend to exhibit a yellowish-red hue. In contrast, those synthesized with Naphthol AS-OL, Naphthol AS-ITR, and Naphthol AS-LC exhibit a bluish-red hue. []

Q4: What makes this compound valuable in cytochemical and histochemical studies?

A4: this compound serves as a substrate for specific esterases, primarily chloroacetate esterase, an enzyme found predominantly in myeloid cells. This property makes it valuable for identifying and differentiating cell types in blood and bone marrow samples. [, , , , , , ]

Q5: How is this compound used to identify myeloid cells?

A5: A staining technique employing this compound as a substrate is used in conjunction with a diazonium salt (often Fast Blue BB salt) as a coupler. Myeloid cells containing chloroacetate esterase cleave the substrate, releasing a product that couples with the diazonium salt, resulting in a visible, colored precipitate within the cells. [, , , , , , , , , ]

Q6: Are there limitations to using this compound for cell identification?

A7: Yes, while generally reliable, the this compound chloroacetate esterase staining can be influenced by various factors, including fixation methods, decalcification procedures, and the presence of certain substances like bacteria within cells. [, , , ]

Q7: Are there other research areas where this compound plays a role?

A9: Yes, research has explored the use of this compound in studying mast cell proliferation in wound healing. [] Additionally, studies have investigated the effects of cooked palm oil on the liver using this compound chloroacetate esterase staining to assess neutrophil infiltration. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.